(3,5-Dichloro-2-hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of WAY-621571 involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure, often a pyrazolo[3,4-b]pyridine, is synthesized through cyclization reactions involving appropriate precursors.
Functional Group Introduction: The introduction of the 3,5-dichloro-2-hydroxyphenyl group is achieved through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled through condensation reactions, often under acidic or basic conditions to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of WAY-621571 would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
WAY-621571 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced compounds with fewer oxygen atoms or more hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
WAY-621571 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways, particularly those involving beta2 integrins.
Medicine: Explored for potential therapeutic applications, such as in the treatment of diseases involving immune system modulation.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
Wirkmechanismus
WAY-621571 exerts its effects primarily through its action as a beta2 integrin agonist. Beta2 integrins are cell surface receptors involved in cell adhesion and signaling. The compound binds to these receptors, activating them and triggering downstream signaling pathways that can alter cellular functions and lifespan .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
WAY-100635: A selective serotonin receptor antagonist with different biological targets and applications.
WAY-267464: An oxytocin receptor agonist with distinct therapeutic uses.
WAY-316606: A sclerostin inhibitor used in bone-related research.
Uniqueness
WAY-621571 is unique due to its specific action on beta2 integrins, which sets it apart from other compounds that target different receptors or pathways. Its ability to modulate immune responses and cellular lifespan makes it a valuable tool in both basic and applied research.
Eigenschaften
Molekularformel |
C14H9Cl2N3O2 |
---|---|
Molekulargewicht |
322.1 g/mol |
IUPAC-Name |
(3,5-dichloro-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone |
InChI |
InChI=1S/C14H9Cl2N3O2/c1-6-9-2-7(5-17-14(9)19-18-6)12(20)10-3-8(15)4-11(16)13(10)21/h2-5,21H,1H3,(H,17,18,19) |
InChI-Schlüssel |
VOXLBUWOUKPRSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=NC2=NN1)C(=O)C3=C(C(=CC(=C3)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.